Tetrahydrophthalimide epoxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of epoxides, including tetrahydrophthalimide epoxide, typically involves the epoxidation of alkenes. One common method is the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid . The reaction proceeds via a concerted mechanism where the oxygen atom from the peroxide is added to the alkene, forming the epoxide ring . This method is favored due to its stereospecificity, where cis alkenes yield cis epoxides and trans alkenes yield trans epoxides .
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using similar reagents and conditions as in laboratory synthesis. The choice of reagents and conditions can be optimized for yield, purity, and cost-effectiveness. Catalytic asymmetric epoxidation methods, such as those employing chiral ligands with metals, are also explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrophthalimide epoxide undergoes various chemical reactions, primarily driven by the ring strain of the epoxide. These reactions include:
Ring-Opening Reactions: The epoxide ring can be opened under both acidic and basic conditions. .
Substitution Reactions: The epoxide can react with nucleophiles such as amines to form β-amino alcohols.
Common Reagents and Conditions:
Acidic Conditions: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used to protonate the epoxide, facilitating nucleophilic attack.
Basic Conditions: Bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can deprotonate nucleophiles, enhancing their reactivity towards the epoxide.
Major Products:
Diols: Formed from hydrolysis of the epoxide under acidic conditions.
β-Amino Alcohols: Formed from the reaction with amines.
Scientific Research Applications
Tetrahydrophthalimide epoxide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of tetrahydrophthalimide epoxide primarily involves its reactivity as an electrophile. The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where the epoxide acts as a versatile intermediate .
Comparison with Similar Compounds
Phthalimide Epoxide: Another epoxide derived from phthalimide, sharing similar reactivity but differing in the structure of the parent imide.
Captan Epoxide and Difolatan Epoxide: Epoxides derived from the fungicides captan and Difolatan, respectively.
Uniqueness: Tetrahydrophthalimide epoxide is unique due to its specific structure and the resulting reactivity. Its applications in the synthesis of β-amino alcohols and other valuable intermediates highlight its importance in both academic and industrial research .
Properties
CAS No. |
6251-87-2 |
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Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
1a,2,2a,5a,6,6a-hexahydrooxireno[2,3-f]isoindole-3,5-dione |
InChI |
InChI=1S/C8H9NO3/c10-7-3-1-5-6(12-5)2-4(3)8(11)9-7/h3-6H,1-2H2,(H,9,10,11) |
InChI Key |
ZNMABOBICKRSNB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC3C1O3)C(=O)NC2=O |
Origin of Product |
United States |
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